
安那曲唑二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anastroloze Diacid is a derivative of Anastrozole, an aromatase inhibitor. Used as an antineoplastic.
科学研究应用
电化学氧化
安那曲唑二酸在电化学氧化方面已被研究 {svg_1}. 各种操作参数的作用,例如电流密度、pH 值、安那曲唑浓度、支持电解质的性质、水组成和水基质,已被评估 {svg_2}. 这项研究可能导致处理含有安那曲唑的废水的新方法 {svg_3}.
乳腺癌治疗
安那曲唑二酸是一种第三代非甾体类药物,有可能降低全球因乳腺癌导致的死亡人数 {svg_4}. 它被用于抑制绝经后妇女的肿瘤形成 {svg_5}.
二酸 1,3-二酰基甘油的制备
安那曲唑二酸可用于制备二酸 1,3-二酰基甘油 {svg_6}. 描述了制备 1,3-DAG 的完整方法(包括合成、纯化和分析) {svg_7}.
药代动力学和生物分布
制备了一种含有安那曲唑的聚合物制剂 (PAF),其形式为基于乳酸和乙醇酸共聚物(具有末端羧基的 PLGA-COOH 50/50)的微粉化颗粒 {svg_8}. 这可能导致新的安那曲唑体内递送方法 {svg_9}.
作用机制
Target of Action
Anastrozole Diacid primarily targets the enzyme known as aromatase . Aromatase plays a crucial role in the biosynthesis of estrogens, which are hormones that regulate various physiological processes, including the growth of certain types of breast cancer cells .
Mode of Action
Anastrozole Diacid is a potent and selective non-steroidal aromatase inhibitor . It works by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androstenedione to estrone, and testosterone to estradiol, thereby reducing the levels of circulating estrogens . This reduction in estrogen levels can lead to a decrease in tumor mass or delay progression in patients with tumors that are responsive to hormones .
Biochemical Pathways
The primary biochemical pathway affected by Anastrozole Diacid is the aromatization of androgens to estrogens . By inhibiting the aromatase enzyme, Anastrozole Diacid effectively blocks this pathway, leading to a significant reduction in the levels of circulating estrogens . The downstream effects of this include a decrease in the growth and proliferation of estrogen-responsive breast cancer cells .
Pharmacokinetics
Anastrozole Diacid is well absorbed and extensively metabolized in the liver . The primary metabolite, triazole, is inactive . The drug is excreted mainly via feces, with urinary excretion accounting for about 10% of total elimination, mostly as metabolites . The time to peak plasma concentration is approximately 2 hours without food, and 5 hours with food . The elimination half-life is approximately 50 hours .
Result of Action
The molecular and cellular effects of Anastrozole Diacid’s action primarily involve a reduction in the growth and proliferation of estrogen-responsive breast cancer cells . By decreasing the levels of circulating estrogens, Anastrozole Diacid can reduce tumor mass or delay the progression of these types of tumors . Additionally, it may cause bones to get thinner and weaker, which may raise the chance of broken bones like in the spine, hip, and wrist .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Anastrozole Diacid. For instance, the drug’s effectiveness can be affected by the patient’s menopausal status, as it is usually only used after menopause . Furthermore, the environmental risk assessment data suggests that the use of Anastrozole Diacid presents an insignificant risk to the environment .
未来方向
生化分析
Biochemical Properties
Anastrozole Diacid plays a pivotal role in biochemical reactions by inhibiting the enzyme aromatase. Aromatase is a member of the cytochrome P450 superfamily and is responsible for the biosynthesis of estrogens from androgens. By binding to the aromatase enzyme, Anastrozole Diacid prevents the conversion of androgens such as androstenedione and testosterone into estrogens like estrone and estradiol . This interaction is highly selective and competitive, ensuring that the enzyme’s activity is significantly reduced, leading to lower estrogen levels in the body .
Cellular Effects
Anastrozole Diacid exerts profound effects on various types of cells and cellular processes. In hormone receptor-positive breast cancer cells, the reduction in estrogen levels caused by Anastrozole Diacid leads to decreased cell proliferation and increased apoptosis. This compound influences cell signaling pathways, particularly those involving estrogen receptors, and alters gene expression patterns associated with cell growth and survival . Additionally, Anastrozole Diacid impacts cellular metabolism by reducing the availability of estrogens, which are essential for the metabolic activities of certain cancer cells .
Molecular Mechanism
The molecular mechanism of Anastrozole Diacid involves the inhibition of the aromatase enzyme. Anastrozole Diacid binds to the heme group of the aromatase enzyme, blocking its active site and preventing the conversion of androgens to estrogens . This inhibition is highly specific, ensuring that only the aromatase enzyme is targeted without affecting other enzymes involved in steroidogenesis. The reduction in estrogen levels leads to decreased activation of estrogen receptors, resulting in altered gene expression and reduced cell proliferation in estrogen-dependent breast cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anastrozole Diacid have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Studies have shown that Anastrozole Diacid can sustain its effects on estrogen levels and cellular functions even after prolonged exposure. Long-term use may lead to adaptive changes in cellular pathways, potentially affecting the compound’s efficacy .
Dosage Effects in Animal Models
The effects of Anastrozole Diacid vary with different dosages in animal models. At lower doses, the compound effectively reduces estrogen levels without causing significant adverse effects . At higher doses, Anastrozole Diacid may lead to toxic effects, including bone density loss and alterations in lipid metabolism . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Anastrozole Diacid is primarily metabolized in the liver through oxidative and conjugative pathways. The main metabolic pathways involve hydroxylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, followed by glucuronidation by UDP-glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites, which are then excreted via the urine . The metabolism of Anastrozole Diacid is crucial for its clearance from the body and the regulation of its pharmacological activity.
Transport and Distribution
Anastrozole Diacid is well-absorbed and widely distributed within the body. It is transported in the bloodstream, primarily bound to plasma proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate various tissues, including adipose tissue and the liver. The transport and distribution of Anastrozole Diacid are essential for its therapeutic efficacy, ensuring that sufficient concentrations reach the target tissues .
Subcellular Localization
The subcellular localization of Anastrozole Diacid is primarily within the endoplasmic reticulum, where the aromatase enzyme is located . This localization is facilitated by the compound’s lipophilic nature, allowing it to integrate into the endoplasmic reticulum membrane. The presence of Anastrozole Diacid in the endoplasmic reticulum ensures effective inhibition of the aromatase enzyme, leading to reduced estrogen synthesis and subsequent therapeutic effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Anastrozole Diacid involves the conversion of Anastrozole to its corresponding diacid form through oxidation.", "Starting Materials": [ "Anastrozole", "Sodium periodate", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Anastrozole is dissolved in acetic acid and reacted with sodium periodate and hydrogen peroxide to form Anastrozole diol intermediate.", "The intermediate is then treated with sodium hydroxide to undergo oxidative cleavage, forming Anastrozole Diacid.", "The final product is then isolated through filtration and purification processes." ] } | |
CAS 编号 |
1338800-81-9 |
分子式 |
C17H21N3O4 |
分子量 |
331.37 |
外观 |
Solid powder |
纯度 |
> 95% |
溶解度 |
DMSO (Slightly), Methanol (Slightly) |
同义词 |
2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


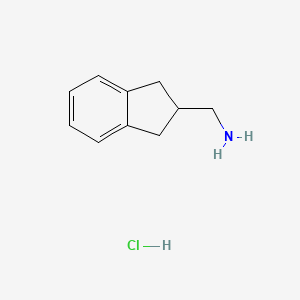
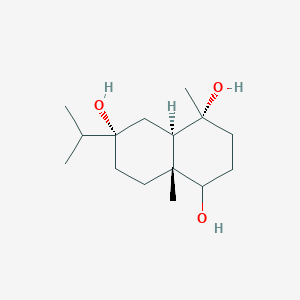
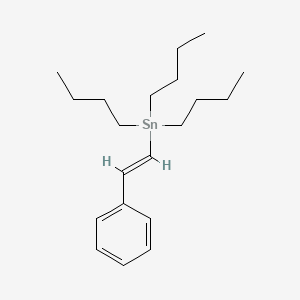
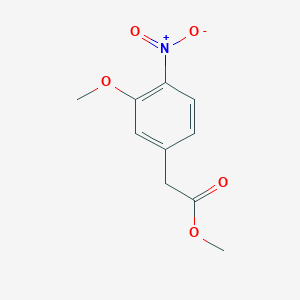
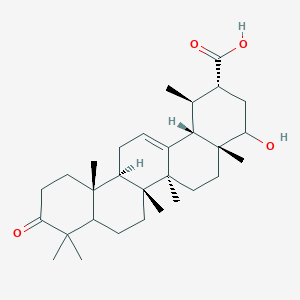
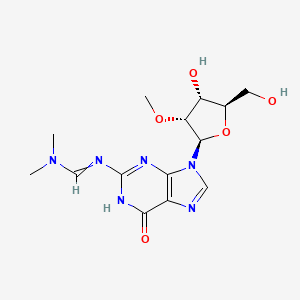

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
